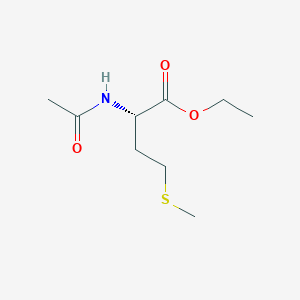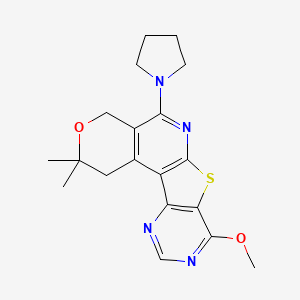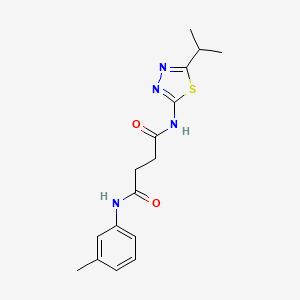![molecular formula C13H15N5O4S B14156562 3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide CAS No. 499999-56-3](/img/structure/B14156562.png)
3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide is a complex organic compound that features a benzohydrazide core substituted with methoxy groups and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer double bonds .
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-yl)acetyl]benzohydrazide
- 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylmethyl)acetyl]benzohydrazide
- 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide
Uniqueness
What sets 3,4-dimethoxy-N’-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
499999-56-3 |
|---|---|
Molekularformel |
C13H15N5O4S |
Molekulargewicht |
337.36 g/mol |
IUPAC-Name |
3,4-dimethoxy-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide |
InChI |
InChI=1S/C13H15N5O4S/c1-21-9-4-3-8(5-10(9)22-2)12(20)17-16-11(19)6-23-13-14-7-15-18-13/h3-5,7H,6H2,1-2H3,(H,16,19)(H,17,20)(H,14,15,18) |
InChI-Schlüssel |
KOCLLAGVTWLMFI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CSC2=NC=NN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)


![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)


![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)

![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)

![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)

